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Compound of Interest

Compound Name:
4-Bromo-2,6-

dimethoxybenzaldehyde

Cat. No.: B567764 Get Quote

For researchers and professionals in drug development and organic synthesis, precise

structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy is a powerful analytical technique for this purpose. This guide provides a

comparative ¹H NMR analysis of 4-Bromo-2,6-dimethoxybenzaldehyde against structurally

related aromatic aldehydes: benzaldehyde, 4-bromobenzaldehyde, and 2,6-

dimethoxybenzaldehyde. The comparison highlights the influence of substituents on the proton

chemical environments.

¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for 4-Bromo-2,6-
dimethoxybenzaldehyde and its analogs. The data is presented to facilitate a direct

comparison of chemical shifts (δ) in parts per million (ppm), splitting patterns, and integration

values. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm and were recorded in

deuterated chloroform (CDCl₃).
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Compound
Aldehyde Proton (-
CHO)

Aromatic Protons
Methoxy Protons (-
OCH₃)

4-Bromo-2,6-

dimethoxybenzaldehy

de

δ 10.3 (s, 1H) δ 6.75 (s, 2H) δ 3.9 (s, 6H)

Benzaldehyde[1][2] δ 10.00 (s, 1H)

δ 7.86 (d, 2H, ortho),

δ 7.62 (t, 1H, para), δ

7.52 (t, 2H, meta)

-

4-

Bromobenzaldehyde[3

][4]

δ 9.99 (s, 1H)

δ 7.82 (d, J = 8.4 Hz,

2H), δ 7.72 (d, J = 8.4

Hz, 2H)

-

2,6-

Dimethoxybenzaldehy

de[5]

δ 10.4 (s, 1H)
δ 7.4 (t, 1H), δ 6.6 (d,

2H)
δ 3.9 (s, 6H)

s = singlet, d = doublet, t = triplet

Experimental Protocol
A standardized protocol was followed for the acquisition of all ¹H NMR spectra to ensure data

comparability.

1. Sample Preparation:

Approximately 5-10 mg of the solid aldehyde sample was accurately weighed.

The sample was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v TMS in a clean, dry vial.

The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into

a 5 mm NMR tube to remove any particulate matter.

The NMR tube was capped securely.

2. NMR Instrument and Parameters:
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Spectrometer: 400 MHz NMR Spectrometer

Solvent: Chloroform-d (CDCl₃)

Temperature: 298 K

Pulse Program: A standard single-pulse experiment was used.

Number of Scans: 16 scans were typically co-added to improve the signal-to-noise ratio.

Spectral Width: A spectral width of -2 to 12 ppm was used.

Relaxation Delay: A relaxation delay of 1.0 second was set.

3. Data Processing:

The acquired Free Induction Decay (FID) was processed using a Fourier transform.

The resulting spectrum was manually phased, and the baseline was corrected.

The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Structural and Spectral Correlations
The substituents on the aromatic ring significantly influence the chemical shifts of the protons.

The following diagram illustrates the structural relationships and the key ¹H NMR chemical

shifts.
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Influence of Substituents on ¹H NMR Chemical Shifts

Target Molecule

Comparative Analogs

4-Bromo-2,6-dimethoxybenzaldehyde
Aldehyde H: ~10.3 ppm
Aromatic H: ~6.75 ppm
Methoxy H: ~3.9 ppm

Benzaldehyde
Aldehyde H: ~10.00 ppm

Aromatic Hs: 7.52-7.86 ppm

4-Bromobenzaldehyde
Aldehyde H: ~9.99 ppm

Aromatic Hs: 7.72-7.82 ppm

+ Br (Electron Withdrawing)
Slight downfield shift of aromatic H's

2,6-Dimethoxybenzaldehyde
Aldehyde H: ~10.4 ppm

Aromatic Hs: 6.6-7.4 ppm
Methoxy H: ~3.9 ppm

+ 2 OMe (Electron Donating)
Upfield shift of aromatic H's

Downfield shift of aldehyde H

+ 2 OMe
Significant upfield shift of aromatic H's

+ Br
Slight downfield shift of aromatic H

Click to download full resolution via product page

Caption: Structural relationships and their effects on proton chemical shifts.

The electron-donating methoxy groups in 2,6-dimethoxybenzaldehyde and the target molecule

cause a significant upfield shift of the aromatic protons compared to benzaldehyde and 4-

bromobenzaldehyde. Conversely, the aldehyde proton in the 2,6-dimethoxy substituted

compounds is shifted downfield, likely due to steric and electronic effects of the ortho-methoxy

groups. The bromine atom in 4-bromobenzaldehyde and the target molecule has a smaller

deshielding effect on the aromatic protons compared to the aldehyde group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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